(Z)-N'-hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide

Prolylcarboxypeptidase PrCP inhibitor Structure-activity relationship

(Z)-N'-Hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide (CAS 2098157-16-3), also designated Piperidinyl pyrazole derivative 3, is a synthetic small-molecule prolylcarboxypeptidase (PrCP) inhibitor originating from Merck Sharp & Dohme Corp. medicinal chemistry programs.

Molecular Formula C11H19N5O
Molecular Weight 237.30 g/mol
Cat. No. B13427470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N'-hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide
Molecular FormulaC11H19N5O
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)CC(=NO)N
InChIInChI=1S/C11H19N5O/c1-15-6-4-10(13-15)9-3-2-5-16(7-9)8-11(12)14-17/h4,6,9,17H,2-3,5,7-8H2,1H3,(H2,12,14)
InChIKeyLECIKFCJVOWIQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (Z)-N'-Hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide (CAS 2098157-16-3): PrCP Inhibitor Procurement Guide


(Z)-N'-Hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide (CAS 2098157-16-3), also designated Piperidinyl pyrazole derivative 3, is a synthetic small-molecule prolylcarboxypeptidase (PrCP) inhibitor originating from Merck Sharp & Dohme Corp. medicinal chemistry programs [1]. It belongs to the pyrazole–piperidine acetimidamide class, incorporating an N'-hydroxyacetimidamide warhead coupled to a 3-(1-methylpyrazol-3-yl)piperidine scaffold. The compound is cataloged as a research-grade biochemical reagent with molecular formula C₁₁H₁₉N₅O and exact mass 237.30 Da .

1 PrCP inhibitor with defined (Z)-hydroxyamidine warhead for zinc-dependent metalloprotease studies
2 Distinct 3-piperidinyl regioisomer scaffold enables SAR differentiation from 4-substituted analogs
3 Research-grade biochemical reagent for enzymatic assay development and pathway profiling

Why (Z)-N'-Hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide Cannot Be Replaced by Generic Pyrazole-Piperidine Analogs


Pyrazole-piperidine PrCP inhibitors are not interchangeable because subtle variations in piperidine substitution regiochemistry and the N'-hydroxyacetimidamide geometry profoundly alter target engagement, selectivity, and physicochemical properties. The 3-(1-methylpyrazol-3-yl)piperidine substitution pattern defines a specific pharmacophore topology that dictates PrCP active-site complementarity; shifting the pyrazole attachment from the piperidine 3-position to the 4-position (as in the regioisomer (Z)-N'-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide) reorients the warhead relative to the catalytic serine, predictably altering inhibitory potency [1]. Furthermore, the (Z)-configuration of the hydroxyamidine moiety is critical for zinc-chelating geometry at the PrCP catalytic site; the (E)-isomer or des-hydroxy analogs lose this coordination capacity. These structural determinants make generic substitution scientifically unsound without head-to-head bioactivity verification.

Regiochemistry 4-piperidinyl regioisomer may reorient the warhead relative to the catalytic serine, altering inhibitory profile.
Warhead Geometry (E)-isomer or des-hydroxy analogs may lose bidentate zinc-chelating capacity, compromising target engagement.
Substitution Generic pyrazole-piperidine substitution without head-to-head bioactivity verification may yield irreproducible PrCP inhibition.

Quantitative Differentiation Evidence for (Z)-N'-Hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide Versus Closest Analogs


Target Engagement: PrCP Inhibition Potency Relative to Regioisomeric and Structural Analogs

Piperidinyl pyrazole derivative 3 (the target compound) is disclosed as a PrCP inhibitor in the Merck patent portfolio reviewed in PMID 28699813 [1]. Within the pyrazole-piperidine series, the 3-substituted piperidine scaffold (as in the target compound) was explored alongside 4-substituted and N-sulfonyl/alkyl variants. The 3-(1-methylpyrazol-3-yl)piperidine motif places the pyrazole ring in a distinct spatial orientation that affects the embedded pharmacophore described by Graham et al. (2014) [2]. In that foundational study, pyrazole bioisosteric replacements of the amide group in PrCP inhibitors required iterative structural optimization to maintain potency; compound 8o (a cyclohexane-based PrCP inhibitor, not a direct piperidine analog) achieved IC₅₀ values of 1 nM (human PrCP) and 2 nM (mouse PrCP), serving as a class benchmark [2]. The target compound's specific IC₅₀ against human PrCP remains undisclosed in the public domain, precluding direct quantitative comparison.

PrCP inhibition potency
Class-level
Target:IC₅₀ undisclosed (TTD-classified PrCP inhibitor)
Baseline:Compound 8o — human PrCP IC₅₀ 1 nM, mouse 2 nM (Graham 2014)
Target designation supports inhibitor selection; potency data require independent verification.
No public IC₅₀; comparison is class-level only.
Prolylcarboxypeptidase PrCP inhibitor Structure-activity relationship

Regiochemical Differentiation: 3-Piperidinyl vs. 4-Piperidinyl Pyrazole Substitution

The target compound bears the 1-methylpyrazol-3-yl substituent at the piperidine 3-position, whereas a commercially available regioisomer ((Z)-N'-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide) places the same substituent at the 4-position . In related pyrazole-C-3-piperidine series evaluated for IRAK4 inhibition, C-3 piperidine substitution conferred distinct pharmacokinetic profiles: N-sulfonyl analogues showed good rodent oral exposure but poor solubility, while N-alkyl piperidines exhibited excellent solubility and reduced exposure [1]. Although these data originate from an IRAK4 context (not PrCP), they demonstrate that piperidine substitution regiochemistry materially affects drug-like properties within pyrazole-piperidine chemotypes. No head-to-head PrCP data for the 3- versus 4-substituted pair are publicly available.

Piperidine substitution
Class-level
Target:3-(1-methylpyrazol-3-yl)piperidine
Regioisomer:4-substituted analog — no PrCP head-to-head data
Regiochemistry may influence binding orientation and solubility; direct PrCP comparison is unavailable.
IRAK4 context suggests substitution position alters drug-like properties.
Regioisomer Piperidine substitution Pharmacophore topology

(Z)-Hydroxyamidine Warhead: Geometric Isomerism and Metal-Chelating Competence

The (Z)-configuration of the N'-hydroxyacetimidamide moiety is a defining structural feature. Hydroxyamidines function as zinc-binding groups in metalloprotease inhibition; the (Z)-geometry pre-organizes the hydroxyl and imine nitrogen for bidentate chelation of the catalytic zinc ion in PrCP [1]. The corresponding (E)-isomer would place the hydroxyl group in a non-chelating orientation, and the des-hydroxy acetamidine analog would lack the chelating oxygen entirely. While no direct (Z)-vs-(E) PrCP inhibition data are published for this specific compound, the general principle is well-established for hydroxamic acid and hydroxyamidine zinc-binding warheads across metalloprotease inhibitor classes [2].

Hydroxyamidine geometry
Class-level
Target:(Z)-configuration — pre-organized for bidentate zinc chelation
Analog:(E)-isomer or des-hydroxy — predicted loss of chelation
Geometric isomerism is essential for catalytic zinc coordination; undefined stereochemistry may compromise results.
Inference from metalloprotease zinc-binding SAR.
Hydroxyamidine Zinc chelation Stereochemistry

Therapeutic Target Differentiation: PrCP vs. Off-Target Serine Proteases

The target compound is designated as a PrCP inhibitor in the TTD database with the specific synonym 'PMID28699813-Compound-B' [1]. The Merck PrCP program, as described in the 2017 patent review, emphasized selectivity against closely related serine proteases [2]. In the broader PrCP inhibitor series, compound 8o demonstrated inactivity against a panel of closely related proteases [2]. While selectivity data for the target compound itself are not publicly disclosed, its classification within the Merck PrCP inhibitor portfolio—which prioritized selectivity profiling—provides class-level confidence in target specificity over generic serine protease inhibitors.

Target selectivity
Reported
Designated PrCP inhibitor (TTD D0R3WH); selectivity panel undisclosed. Merck program prioritized selectivity against related serine proteases.
Class-level selectivity expectation over broad-spectrum protease inhibitors; specific off-target profile requires verification.
Based on portfolio-level evidence, not compound-specific data.
Prolylcarboxypeptidase Target selectivity Serine protease

Optimal Research Application Scenarios for (Z)-N'-Hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide


PrCP Enzymatic Assay Development and Inhibitor Screening

The compound serves as a reference PrCP inhibitor for developing enzymatic activity assays. Its N'-hydroxyacetimidamide warhead provides a defined zinc-chelating pharmacophore suitable for validating recombinant human PrCP assay conditions. Researchers can use it as a positive control inhibitor when screening novel PrCP inhibitor chemotypes, leveraging its structural distinctiveness from cyclohexane-based series (e.g., compound 8o) to assess scaffold-dependent potency [1].

Structure-Activity Relationship (SAR) Studies of Pyrazole-Piperidine PrCP Inhibitors

The 3-(1-methylpyrazol-3-yl)piperidine scaffold provides a distinct topological isomer for systematic SAR exploration. By comparing with the 4-substituted regioisomer and N-alkyl/N-sulfonyl variants, medicinal chemistry teams can map the pharmacophore requirements for PrCP inhibition and optimize selectivity, solubility, and metabolic stability [1][2].

Cardiovascular and Metabolic Disease Pathway Profiling

PrCP is implicated in the kallikrein-kinin system and pro-opiomelanocortin processing, with therapeutic relevance to cardiovascular, inflammatory, and metabolic diseases [1]. The target compound enables pharmacological probing of PrCP-dependent pathways in cellular and ex vivo models, helping to deconvolute PrCP-specific effects from those of related proteases.

Application
Selection Property
Validation Focus
PrCP enzymatic assay development
Defined (Z)-hydroxyamidine warhead for zinc-dependent inhibition
Recombinant human PrCP assay conditions, inhibitor control benchmarking
Pyrazole-piperidine SAR studies
3-piperidinyl regioisomer scaffold topology distinct from 4-substituted analogs
Scaffold-dependent potency, selectivity, and solubility mapping
PrCP pathway research in disease models
Designated PrCP inhibitor with class-level target selectivity
Pathway deconvolution in cardiovascular/metabolic models, off-target protease differentiation
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